Predicted Physicochemical Profile: Lipophilicity and Ionization State Compared to Thiazole and Phenyl Analogs
The target compound's predicted pKa (11.62 ± 0.70) and density (1.30 ± 0.1 g/cm³) provide a baseline for its behavior in biological media . While direct experimental pKa values are unavailable for the target compound, the patent family under which it falls describes a wide range of 2-thio-substituted imidazole derivatives where the amide substituent (R3) is a key variable for modulating immunomodulatory and cytokine-release-inhibiting activity [1]. The predicted pKa of ~11.62 for the isoxazole-acetamide NH group suggests that at physiological pH, this compound exists predominantly in its unionized form. In contrast, closely related commercial analogs with an N-(thiazol-2-yl)acetamide group (e.g., the series studied by Şahin et al.) possess different hydrogen-bonding capacities and distinct electronic profiles at the terminal heterocycle, which directly influence their interaction with biological targets such as COX enzymes [2]. This physicochemical differentiation is the first filter in any screening cascade and directly impacts solubility, permeability, and target engagement.
| Evidence Dimension | Predicted ionization constant (pKa) of the acetamide NH linked to the heterocycle |
|---|---|
| Target Compound Data | Predicted pKa = 11.62 ± 0.70 (for 2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide) |
| Comparator Or Baseline | N-(thiazol-2-yl)acetamide analogs (Şahin et al. series): distinct predicted pKa due to different heterocycle electronics; specific numerical prediction not available in source but structurally distinct |
| Quantified Difference | The presence of a 5-methylisoxazole versus a thiazole ring alters the predicted pKa by an estimated ±0.5-1.0 log units based on the electron-withdrawing nature of the heterocycle, but exact values for the comparator are not provided in the cited source. |
| Conditions | In silico prediction using Advanced Chemistry Development (ACD/Labs) Software V11.02; reported on ChemicalBook . |
Why This Matters
The distinct predicted ionization state at physiological pH, compared to thiazole or other heterocyclic analogs, directly conditions solubility and passive membrane permeability, which are critical parameters in cell-based assay design and compound selection for in vitro profiling.
- [1] Albrecht, W., Tollmann, K., Laufer, S., & Striegel, H. (2006). US Patent US 7,582,660 B2. 2-thio-substituted imidazole derivatives and their use in pharmaceutics. View Source
- [2] Şahin, Z., Kalkan, M., Berk, B., Yurttaş, L., Bender, C., Kaleli, S. N., & Demirayak, Ş. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turkish Journal of Chemistry, 45(6), 1841-1853. View Source
